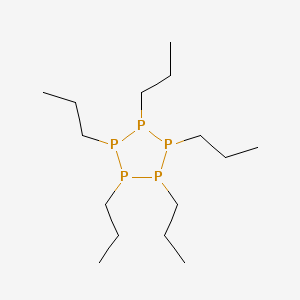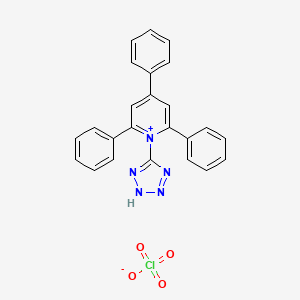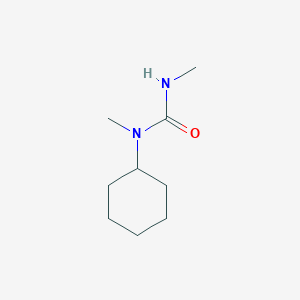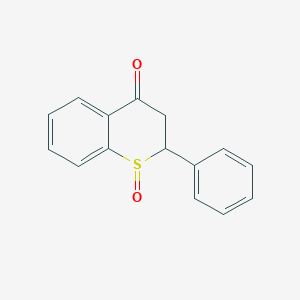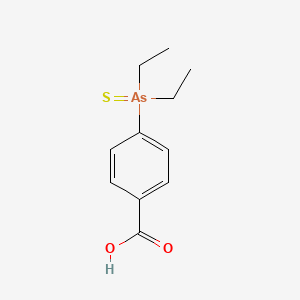![molecular formula C23H24 B14629443 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) CAS No. 54241-64-4](/img/structure/B14629443.png)
1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) is an organic compound with a complex structure that includes multiple aromatic rings and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) typically involves the reaction of 3-methyl-1,2-phenylenebis(methylene) with 2-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency catalysts and optimized reaction conditions can significantly enhance the yield and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Aplicaciones Científicas De Investigación
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in its environment. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(1,3-Phenylenebis(methylene))bis(pyridin-1-ium)]bis(1,2-dicyanoethene-1,2-dithiolato-κ2 S:S) palladium (II)
- 3,3′-(1,2-Phenylenebis(methylene))bis(1-methyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
- 1,1’-[(1,4-Phenylenebis(methylene))bis(pyridin-1-ium)]bis(1,2-dicyanoethene-1,2-dithiolato-κ2 S:S) palladium (II)
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) is unique due to its specific arrangement of methyl groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
54241-64-4 |
|---|---|
Fórmula molecular |
C23H24 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-methyl-2,3-bis[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C23H24/c1-17-9-4-6-12-20(17)15-22-14-8-11-19(3)23(22)16-21-13-7-5-10-18(21)2/h4-14H,15-16H2,1-3H3 |
Clave InChI |
YKQDIDLZESPZRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CC2=CC=CC=C2C)CC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


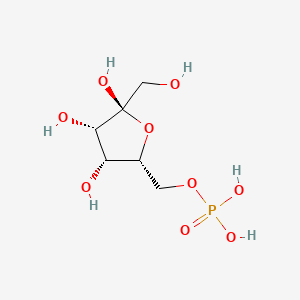
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
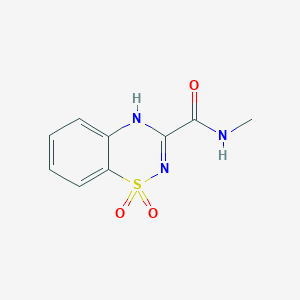
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
